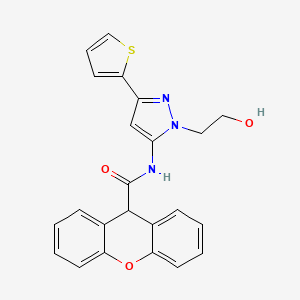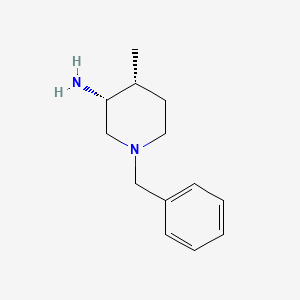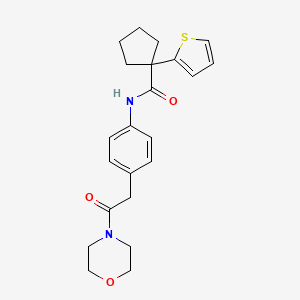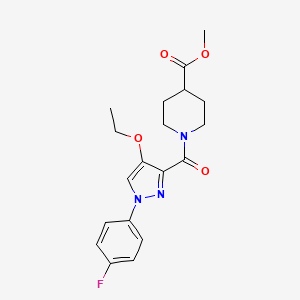
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as MTA, is a compound that has been extensively studied for its potential use in scientific research. MTA is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Anticancer Properties
Thiazole derivatives, including structures similar to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide, have been extensively studied for their anticancer properties. For instance, certain substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The activities of these compounds were even compared to etoposide, a known anticancer drug, and some derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of thiazole derivatives. Research indicates that thiazole and its derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal properties. For instance, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives synthesized from benzoyl chloride and hydrazine showed promising antimicrobial activity against gram-positive and gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The derivatives with phenyl rings substituted with electron-donating groups demonstrated maximum activity, highlighting the structure-activity relationship in these compounds (Chawla, 2016).
Supramolecular Gelation Behavior
Thiazole derivatives have also been investigated for their supramolecular gelation behavior. A study on N-(thiazol-2-yl)benzamide derivatives, for instance, revealed that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures. These gelators formed stable structures with low minimum gelator concentration (MGC) and were characterized by intricate molecular assemblies driven by multiple non-covalent interactions like π-π interactions, cyclic N–H⋯N, and S⋯O interactions (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-12-9-13(7-8-17(12)23-2)16-11-25-19(20-16)21-18(22)14-5-4-6-15(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPOPUVOIKZBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)
![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)






![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
